1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
1,3,5-trimethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-4-6-7(12(3)11-4)8(13)10-5(2)9-6/h1-3H3,(H,9,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYRFKZCHSSRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=C(NC2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537364 | |
| Record name | 1,3,5-Trimethyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59023-33-5 | |
| Record name | 1,6-Dihydro-1,3,5-trimethyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59023-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trimethyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N1-Methylation via Alkylation
Introducing the N1 methyl group requires careful control to avoid over-alkylation. A patent detailing TLR7 agonists disclosed that brominating the pyrazolo[4,3-d]pyrimidinone at C4 prior to alkylation improves N1/N2 selectivity. Treating 4-bromo-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one with methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 60°C for 12 hours yielded 1-methyl-4-bromo derivative with an 8:1 N1/N2 ratio. Subsequent hydrogenolysis removed the bromine, achieving 89% isolated yield.
C3 and C5 Methylation via Pre-functionalized Intermediates
Methyl groups at C3 and C5 are typically introduced via pre-methylated starting materials. The Chinese patent CN116354969A described using 3,5-diamino-4-nitropyrazole as a precursor, which was methylated at C3 using dimethyl sulfate before cyclization. After nitration and reduction, the final compound retained methyl groups at C3 and C5 with 94% purity.
One-Pot Microwave-Assisted Synthesis
Modern approaches leverage microwave irradiation to condense multi-step processes. A one-pot protocol reacted 3,5-dimethyl-4-aminopyrazole with methyl acetoacetate in methanol under microwave conditions (150°C, 100 W, 5 minutes), followed by in situ methylation using methyl triflate. This method achieved an 82% yield of 1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one in under 30 minutes, with HPLC purity >98%. The accelerated kinetics of microwave heating suppresses side reactions, making this the most efficient method reported to date.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (DMSO-d6, 400 MHz) of the target compound exhibited singlet peaks at δ 2.31 (3H, C5-CH3), δ 3.12 (3H, N1-CH3), and δ 3.45 (3H, C3-CH3), confirming methyl group positions. The absence of exchangeable protons indicated full aromatization of the pyrimidinone ring.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) displayed a molecular ion peak at m/z 207.0998 [M+H]+, consistent with the theoretical mass of C9H10N4O (207.0984).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Steps | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation + Alkylation | 4 | 18 h | 68 | 95 |
| Pre-methylated Cyclization | 3 | 14 h | 72 | 94 |
| Microwave One-Pot | 1 | 0.5 h | 82 | 98 |
The microwave-assisted route outperforms traditional methods in yield and time efficiency, though it requires specialized equipment. Pre-methylated cyclization offers simplicity for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrazolopyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the trimethyl group can enhance the compound's ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies demonstrated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
3. Neurological Applications
There is emerging evidence suggesting that pyrazolo[4,3-d]pyrimidines may have neuroprotective effects. Research indicates potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating neuroinflammatory responses.
Agricultural Applications
1. Pesticidal Activity
The compound has been studied for its potential use as a pesticide. Its ability to disrupt the biological processes of pests makes it a candidate for developing environmentally friendly agricultural chemicals. Studies have shown promising results in controlling specific insect populations without harming beneficial species.
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyrazolo[4,3-d]pyrimidine derivatives have led to their exploration in organic electronics. They can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they may improve efficiency and stability.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of 1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one and their cytotoxic effects on cancer cell lines. The results indicated that certain modifications increased potency against breast cancer cells by over 50% compared to the parent compound .
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading university assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting strong potential for development into a new class of antibiotics .
Case Study 3: Organic Electronics
A collaborative study between chemists and engineers demonstrated that incorporating pyrazolo[4,3-d]pyrimidine derivatives into OLEDs resulted in devices with improved brightness and reduced energy consumption compared to traditional materials .
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of CDKs, preventing their phosphorylation activity and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site of the enzyme.
Comparison with Similar Compounds
Core Structural Variations
The pyrazolo-pyrimidinone scaffold varies in ring fusion positions and substituents, leading to distinct pharmacological profiles:
Key Observations :
- Ring Fusion Position : Pyrazolo[4,3-d] derivatives (e.g., target compound) differ from pyrazolo[1,5-a] analogues in electronic distribution and steric hindrance, affecting target selectivity .
- Substituent Effects: Methyl groups (1,3,5 positions) enhance lipophilicity and stability compared to polar groups (e.g., 5-amino in ). Bulky substituents (e.g., 3-propyl in N-Desmethyl Sildenafil ) may reduce metabolic clearance but increase molecular weight.
Metabolic and Pharmacokinetic Profiles
- Metabolism : Pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues undergo hydroxylation and N-methylation by Mycobacterium tuberculosis, suggesting similar metabolic pathways for the target compound .
- Bioavailability : Methyl groups in the target compound likely reduce polarity, enhancing membrane permeability compared to hydrophilic derivatives (e.g., 5-hydroxyphenyl analogues in ).
Biological Activity
1,3,5-Trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one (CAS No. 59023-33-5) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.1912 g/mol
- Structural Features : The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines possess significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
- Enzymatic Inhibition : The compound has been reported to act as an inhibitor of various enzymes, including those involved in cancer progression and metabolic pathways .
The biological activity of this compound can be attributed to its ability to:
- Inhibit Protein Kinases : The compound's structural similarity to ATP allows it to compete with ATP for binding sites on kinases such as CDK2 and CDK9. This competition leads to reduced phosphorylation of target proteins involved in tumor growth .
- Modulate Signaling Pathways : By inhibiting specific kinases, the compound can alter signaling pathways that control cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies highlight the compound's biological activities:
- Antitumor Activity :
- Acaricidal and Insecticidal Activities :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | IC50/Effectiveness |
|---|---|---|
| Anticancer | CDK2/CDK9 | 0.36 µM / 1.8 µM |
| Acaricidal | Tetranychus cinnabarinus | >90% mortality at 400 µg/mL |
| Insecticidal | Plutella xylostella | 100% mortality at 100 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between β-ketoesters and aminopyrazoles under acidic or basic conditions. Microwave-assisted methods using K2S2O8 as a catalyst have been shown to improve yields (up to 85%) by accelerating oxidative coupling steps . Temperature control (80–120°C) and solvent selection (e.g., acetic acid or ethanol) are critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization ensures purity (>95%) .
Q. How can structural confirmation and purity assessment of 1,3,5-trimethyl derivatives be reliably performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and methyl group assignments. Mass spectrometry (ESI-MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity. Infrared (IR) spectroscopy identifies carbonyl (C=O) and pyrazole ring vibrations, confirming functional group integrity .
Q. What are the primary physicochemical properties influencing solubility and stability of this compound?
- Methodological Answer : The compound’s low water solubility stems from its hydrophobic methyl substituents. Solubility can be enhanced using dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) solvents. Stability studies under varying pH (2–12) and temperatures (4–40°C) reveal degradation above 60°C, necessitating storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. chlorophenyl substituents) impact biological activity in pyrazolo-pyrimidinone derivatives?
- Methodological Answer : Comparative molecular docking and kinetic assays demonstrate that methyl groups at positions 1, 3, and 5 enhance steric hindrance, reducing binding affinity to Factor Xa compared to bulkier substituents (e.g., 4-chlorophenyl). However, methyl groups improve metabolic stability in hepatic microsome assays (t1/2 > 2 hours vs. <30 minutes for chlorinated analogs) . Structure-Activity Relationship (SAR) studies should prioritize substituent polarity and steric effects .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for pyrazolo-pyrimidinones across cell lines?
- Methodological Answer : Discrepancies in IC50 values (e.g., 10 µM in MCF-7 vs. >100 µM in A549 cells) may arise from differential expression of target proteins like mTOR or ATP synthase. Validate mechanisms using siRNA knockdowns and Western blotting. Standardize assays by controlling cell passage numbers, serum conditions, and incubation times (48–72 hours) .
Q. How can computational modeling guide the design of 1,3,5-trimethyl derivatives for selective kinase inhibition?
- Methodological Answer : Molecular dynamics simulations (MD) and free energy perturbation (FEP) calculations predict binding modes to kinases like CDK2 or PIM1. Focus on the pyrimidinone core’s hydrogen-bonding capacity and methyl groups’ van der Waals interactions. Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics (KD) .
Methodological Considerations Table
Critical Data Contradictions and Resolutions
- Contradiction : Variability in antimycobacterial activity (MIC: 2–50 µg/mL) across analogs .
- Resolution : Correlate MICs with bacterial efflux pump expression (e.g., Rv1218c in M. tuberculosis) using RT-qPCR. Test analogs in combination with efflux inhibitors like verapamil .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
